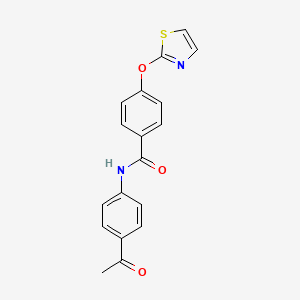

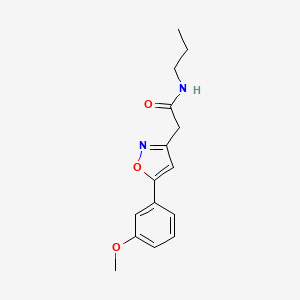

![molecular formula C18H16N4S B2911140 N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]-1,3-thiazol-2-amine CAS No. 307543-54-0](/img/structure/B2911140.png)

N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]-1,3-thiazol-2-amine, also known as MIPT, is a chemical compound that belongs to the class of tryptamines. It was first synthesized in the 1980s and has since gained attention in the scientific community for its potential use in research applications. MIPT is a psychoactive compound that is structurally similar to other tryptamines such as DMT and psilocybin.

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in various ways, often resulting in changes that lead to their biological activities . For example, some indole derivatives have been reported to inhibit viral activity, reduce inflammation, or prevent cancer cell growth .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can include those involved in viral replication, inflammation, cancer cell growth, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

Given the broad range of biological activities associated with indole derivatives, the effects could potentially include reduced viral replication, decreased inflammation, inhibited cancer cell growth, prevention of hiv infection, reduced oxidative stress, inhibited microbial growth, prevention of tuberculosis, control of diabetes, prevention of malaria, and inhibited cholinesterase activity .

Advantages and Limitations for Lab Experiments

One advantage of using N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]-1,3-thiazol-2-amine in lab experiments is its ability to selectively target serotonin receptors. This makes it a useful tool for studying the effects of serotonin on the brain and behavior. However, one limitation of using this compound is its psychoactive effects, which can make it difficult to control for confounding variables in experiments.

Future Directions

There are several potential future directions for research on N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]-1,3-thiazol-2-amine. One area of interest is its potential use in the treatment of mood disorders such as depression and anxiety. This compound's ability to activate serotonin receptors may make it a promising candidate for the development of new antidepressant and anxiolytic drugs. Another area of interest is the use of this compound as a tool for studying the neural basis of perception and consciousness. This compound's ability to alter perception and thought processes may provide insights into the underlying mechanisms of these phenomena.

Synthesis Methods

The synthesis of N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]-1,3-thiazol-2-amine involves a multi-step process that starts with the reaction of indole-3-acetaldehyde with 4-pyridylmethylamine to form an imine intermediate. This intermediate is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with thioamide to form the final product, this compound.

Scientific Research Applications

N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]-1,3-thiazol-2-amine has been used in various scientific research applications, particularly in the field of neuroscience. It has been shown to have affinity for the serotonin 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and perception. This compound has also been used in studies on the effects of psychoactive compounds on the brain and behavior.

properties

IUPAC Name |

N-[(2-methyl-1H-indol-3-yl)-pyridin-4-ylmethyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4S/c1-12-16(14-4-2-3-5-15(14)21-12)17(13-6-8-19-9-7-13)22-18-20-10-11-23-18/h2-11,17,21H,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSXKDYZIMWDFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC=NC=C3)NC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

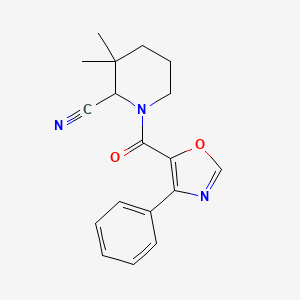

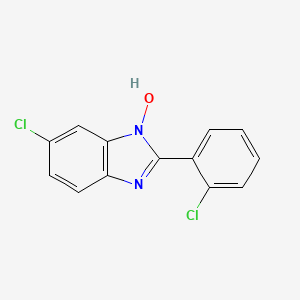

![2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2911064.png)

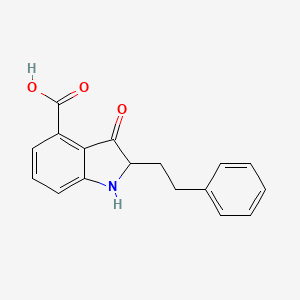

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid](/img/structure/B2911069.png)

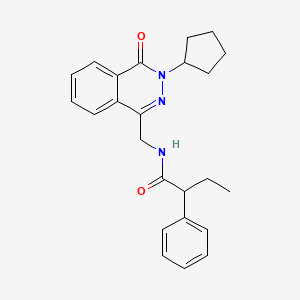

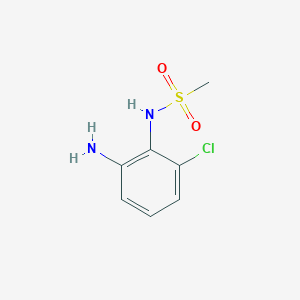

![methyl 4-cyclopropyl-7-fluoro-6-(4-(m-tolyl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2911074.png)

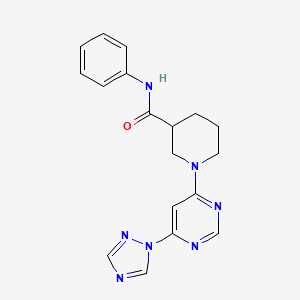

![N-methyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B2911075.png)

![6-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2911078.png)

![N-(3-acetylphenyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2911080.png)